![molecular formula C15H13NO4S B12895556 Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate CAS No. 79966-23-7](/img/structure/B12895556.png)
Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate is a complex heterocyclic compound. Its structure combines a quinoline ring system with a thieno ring, making it intriguing for both synthetic chemists and researchers in various fields.
Métodos De Preparación
Synthetic Routes:
Fischer Indole Synthesis:
Amlodipine Impurity A:
Industrial Production:
While industrial-scale production methods specifically for this compound are not widely documented, its connection to amlodipine suggests that it may be produced as a byproduct during amlodipine synthesis.
Análisis De Reacciones Químicas
Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate likely undergoes various reactions due to its functional groups. Some potential reactions include:
Oxidation: Oxidative transformations of the carbonyl groups.
Reduction: Reduction of the carbonyl groups or other functionalities.
Substitution: Substitution reactions at the quinoline or thieno rings.
Common Reagents: Reagents like reducing agents, Lewis acids, and nucleophiles.
Major Products: These reactions may yield derivatives with altered substituents or stereochemistry.
Aplicaciones Científicas De Investigación
This compound’s applications span several domains:
Medicine: Investigate its potential as a drug candidate, considering its structural features.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Study its interactions with biological targets.
Industry: Assess its role in pharmaceutical synthesis or material science.
Mecanismo De Acción
The exact mechanism of action remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate its specific targets and pathways.
Propiedades
Número CAS |
79966-23-7 |
|---|---|
Fórmula molecular |
C15H13NO4S |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
ethyl 5-methyl-3,4-dioxothieno[3,2-c]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H13NO4S/c1-3-20-15(19)13-11(17)10-12(21-13)8-6-4-5-7-9(8)16(2)14(10)18/h4-7,13H,3H2,1-2H3 |
Clave InChI |
QELINHNPPVGWTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=O)C2=C(S1)C3=CC=CC=C3N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
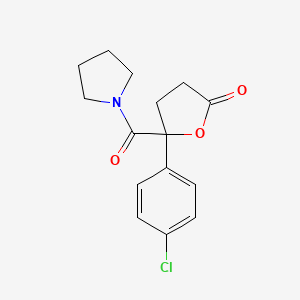
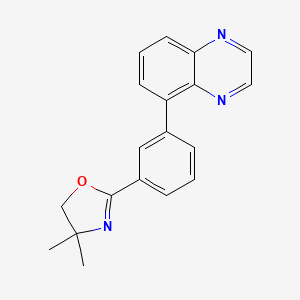

![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
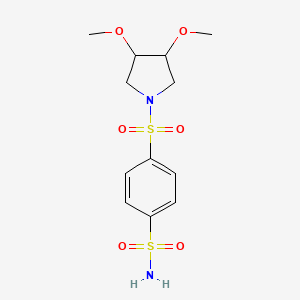
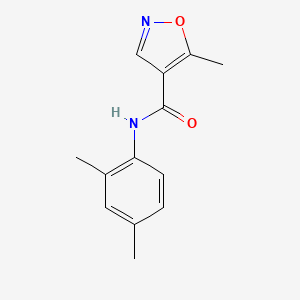
![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)
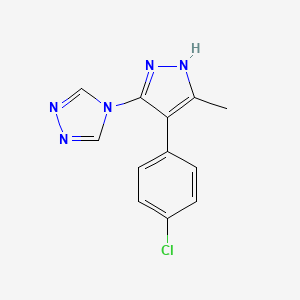
![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)
![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
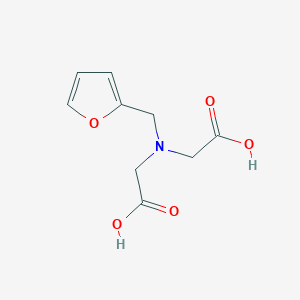
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)

